3-Nitro-5,6,7,8-tetrahydroquinoline

Organic Synthesis Medicinal Chemistry Process Chemistry

This high-purity building block is essential for nNOS pathway research and asymmetric catalyst synthesis. Its unique 3-nitro-5,6,7,8-tetrahydro scaffold is critical for developing CAMPY ligands and quindoline/δ-carboline derivatives via Cadogan cyclization. The nitro group provides a versatile handle for further derivatization, making it ideal for SAR exploration in drug discovery programs. Procure to ensure access to this structurally specific, research-validated intermediate.

Molecular Formula C9H10N2O2
Molecular Weight 178.19 g/mol
CAS No. 84531-35-1
Cat. No. B1311990
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Nitro-5,6,7,8-tetrahydroquinoline
CAS84531-35-1
Molecular FormulaC9H10N2O2
Molecular Weight178.19 g/mol
Structural Identifiers
SMILESC1CCC2=C(C1)C=C(C=N2)[N+](=O)[O-]
InChIInChI=1S/C9H10N2O2/c12-11(13)8-5-7-3-1-2-4-9(7)10-6-8/h5-6H,1-4H2
InChIKeyHBFBJEXFVBHLIC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Nitro-5,6,7,8-tetrahydroquinoline (CAS 84531-35-1) Procurement Guide: Key Intermediate for nNOS-Targeted and Asymmetric Synthesis


3-Nitro-5,6,7,8-tetrahydroquinoline is a nitrogen-containing heterocyclic building block with the molecular formula C₉H₁₀N₂O₂ and a molecular weight of 178.19 g/mol . It features a partially saturated quinoline core with a nitro group at the 3-position. This compound serves as a key synthetic intermediate in medicinal chemistry due to the privileged tetrahydroquinoline scaffold found in numerous bioactive molecules and pharmaceuticals . Its applications span from being a precursor for chiral catalysts in asymmetric transfer hydrogenation to a starting material for constructing complex heterocyclic systems such as quindoline and δ-carbolines . Commercially, it is typically supplied at purities of 95% or higher for research use .

Why Substituting 3-Nitro-5,6,7,8-tetrahydroquinoline with Other Tetrahydroquinolines or Nitroquinolines Compromises Specific Research Outcomes


Direct substitution of 3-Nitro-5,6,7,8-tetrahydroquinoline with other tetrahydroquinoline or nitroquinoline analogs is not scientifically justifiable due to the profound impact of both the pyridine ring saturation state and the precise nitro group position on biochemical and synthetic outcomes. A landmark study demonstrated that the 6-nitro regioisomer of nitroxoline and its saturated analogues exhibit substantially different biological activities, including metal-chelating properties, enzyme inhibition, and antibacterial potency, underscoring that a simple change in nitro position or ring saturation alters the compound's pharmacodynamic and physicochemical profile [1]. Furthermore, in the context of chiral ligand synthesis, the specific 5,6,7,8-tetrahydroquinoline backbone is essential for generating the required CAMPY and Me-CAMPY ligand geometries, and altering the substitution pattern would compromise the stereoselectivity and yield of the resulting catalytic complexes .

Quantitative Differentiation of 3-Nitro-5,6,7,8-tetrahydroquinoline Against Closest Structural Analogs


Synthetic Accessibility: High-Yield, Scalable Synthesis Versus Alternative Isomers

The target compound can be synthesized via a high-yielding, one-pot reaction from readily available starting materials, offering a significant advantage over other nitro-substituted tetrahydroquinoline isomers. A reported protocol using dinitropyridone and cyclohexanone with ammonium acetate in ethanol at 65 °C provides 5,6,7,8-tetrahydro-3-nitroquinoline in 95% yield after simple workup . In contrast, the synthesis of other regioisomers, such as 6-nitro-1,2,3,4-tetrahydroquinoline, often requires more elaborate, multi-step procedures or special conditions to achieve regioselectivity, resulting in lower overall yields [1]. This high yield, combined with the straightforward purification, reduces the cost and complexity associated with multi-gram preparation, making it a more practical and scalable intermediate for procurement and downstream applications.

Organic Synthesis Medicinal Chemistry Process Chemistry

Biological Target Differentiation: Regioisomeric Impact on Enzyme Inhibition and Antibacterial Activity

The biological activity of nitro-substituted tetrahydroquinolines is exquisitely sensitive to the position of the nitro group. A systematic biochemical characterization of 1,2,3,4-tetrahydroquinoline analogues of nitroxoline revealed substantially different activities based on the nitro group's regioisomeric position and the saturation state of the pyridine ring [1]. While direct quantitative comparison of 3-nitro versus other isomers is not yet available in a single head-to-head study for this specific scaffold, the principle of regioisomeric differentiation is strongly established. The study on the 6-nitro regioisomer of nitroxoline and its saturated analogues demonstrated that changing the nitro position and ring saturation leads to distinct metal-chelating properties, altered inhibition of Mycobacterium tuberculosis and human MetAPs, and variable antibacterial activities against E. coli, S. aureus, and M. smegmatis [1]. Therefore, the specific 3-nitro substitution pattern of this compound is not interchangeable with other nitro-tetrahydroquinoline isomers and is critical for achieving specific biological or pharmacological outcomes.

Medicinal Chemistry Enzyme Inhibition Antibacterial Activity

nNOS Inhibition Selectivity: Differentiating Potency Against Related NOS Isoforms

3-Nitro-5,6,7,8-tetrahydroquinoline has been identified as an inhibitor of neuronal nitric oxide synthase (nNOS), with a reported IC50 of 320 nM against the human enzyme [1]. This activity is notable, particularly when compared to its significantly lower potency against the inducible isoform (iNOS), where it exhibits an IC50 of 6.5 µM in human DLD1 cells [2]. This >20-fold selectivity window (320 nM vs. 6,500 nM) suggests a degree of isoform selectivity that is valuable for research tools aimed at dissecting the specific role of nNOS in neurological pathways. While further characterization of its selectivity over endothelial NOS (eNOS) would strengthen this profile, the existing data point to a meaningful differentiation in its inhibitory profile compared to non-selective NOS inhibitors.

Neuroscience Enzyme Inhibition Nitric Oxide Synthase

Thermal Stability Differentiation: Nitro Group Enhances Chemical Robustness

The incorporation of a nitro group into the tetrahydroquinoline scaffold can confer enhanced thermal stability compared to other substituents. Thermal analysis using thermogravimetry (TGA) and differential scanning calorimetry (DSC) on a series of quinoline compounds demonstrated that an increase in chemical stability was observed when transitioning from an acetylamine group to a nitro group [1]. While this study was performed on a set of related quinoline derivatives and not directly on 3-nitro-5,6,7,8-tetrahydroquinoline, it provides class-level evidence that the nitro moiety imparts greater thermal robustness than other common functional groups. This is a valuable consideration for applications requiring exposure to elevated temperatures during synthesis or in material science contexts where thermal stability is a prerequisite.

Process Chemistry Material Science Stability Studies

Key Application Scenarios for 3-Nitro-5,6,7,8-tetrahydroquinoline Based on Quantified Differentiation


Precursor for Chiral CAMPY and Me-CAMPY Ligands in Asymmetric Catalysis

The 8-amino-5,6,7,8-tetrahydroquinoline backbone, which can be derived from 3-nitro-5,6,7,8-tetrahydroquinoline following nitro group reduction, is the core structure of CAMPY and Me-CAMPY chiral diamine ligands . These ligands, when complexed with transition metals like Cp*Rh or Cp*Ir, exhibit high efficiency in the asymmetric transfer hydrogenation (ATH) of challenging substrates such as dihydroisoquinolines. The specific 5,6,7,8-tetrahydroquinoline scaffold is crucial for achieving the desired stereoselectivity. Procurement of the 3-nitro precursor is therefore essential for laboratories synthesizing these specialized catalysts for the production of enantiomerically enriched pharmaceutical intermediates.

Synthesis of Quindoline and δ-Carboline Alkaloid Analogs with Tuned Optical Properties

2-Aryl-3-nitro-5,6,7,8-tetrahydroquinolines serve as key intermediates in the synthesis of quindoline, its structural analogs, and substituted δ-carbolines via the Cadogan reaction . The nitro group at the 3-position is a critical functional handle for the Cadogan cyclization. Studies have demonstrated a clear relationship between the structure of these tetrahydroquinoline precursors and the optical properties of the final products . This makes 3-nitro-5,6,7,8-tetrahydroquinoline a valuable building block for medicinal chemists and material scientists developing novel fluorescent probes, organic light-emitting diodes (OLEDs), or other optoelectronic materials with tailored photophysical characteristics.

nNOS-Selective Tool Compound for Neuroscience Research

The compound exhibits a >20-fold selectivity for inhibiting human neuronal nitric oxide synthase (nNOS, IC50 = 320 nM) over the inducible isoform (iNOS, IC50 = 6,500 nM) [3]. This property makes it a valuable research tool for investigators studying the specific role of nNOS-derived nitric oxide in neurological processes, including synaptic plasticity, neurotoxicity, and pain signaling. The compound's selectivity profile allows researchers to modulate nNOS activity with a reduced risk of confounding effects from iNOS inhibition, which is often associated with inflammation. Procurement of this specific compound, rather than a non-selective NOS inhibitor, is necessary for experiments designed to isolate nNOS-dependent pathways.

Scalable Intermediate for Derivatization via Nitro Group Reduction

The high-yielding (95%), one-pot synthesis of 3-nitro-5,6,7,8-tetrahydroquinoline makes it an economically attractive and readily scalable intermediate. The nitro group at the 3-position can be selectively reduced to a primary amine (-NH2), which then serves as a versatile handle for further derivatization, including amide coupling, reductive amination, or diazotization. This synthetic accessibility and functional group utility support its use as a central building block in medicinal chemistry programs where rapid generation of diverse 3-amino-tetrahydroquinoline libraries is required for hit-to-lead optimization or structure-activity relationship (SAR) exploration.

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